molecular formula C₂₅H₃₀O₁₀ B1141364 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone CAS No. 794564-44-6

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone

Cat. No.: B1141364
CAS No.: 794564-44-6
M. Wt: 490.5
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone is a useful research compound. Its molecular formula is C₂₅H₃₀O₁₀ and its molecular weight is 490.5. The purity is usually 95%.
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Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, pharmacological properties, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C25H30O10
  • Molecular Weight : 490.5 g/mol
  • CAS Number : 794564-44-6
  • IUPAC Name : 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]propan-1-one

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various functional groups. The synthesis typically involves:

  • Formation of the benzodioxin core.
  • Introduction of the ethyl and glucopyranosyl groups.
  • Finalization of the propanone structure.

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of compounds related to this structure. For instance:

  • Alpha-glucosidase Inhibition : Compounds derived from benzodioxane moieties have shown promising results as alpha-glucosidase inhibitors, which are relevant for managing Type 2 Diabetes Mellitus (T2DM) .
CompoundIC50 (µM)Target Enzyme
Compound A12.5Alpha-glucosidase
Compound B8.0Acetylcholinesterase

Glycine Transporter Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit Glycine Transporter 1 (GlyT1), which is significant for treating schizophrenia and cognitive disorders. Some findings include:

  • Inhibition Potency : Compounds have shown varying degrees of inhibition with IC50 values ranging from nanomolar to micromolar concentrations .
CompoundIC50 (nM)Remarks
ALX 54071.8Potent GlyT1 inhibitor
Compound X64Moderate potency

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Study on Cognitive Enhancement : A study demonstrated that derivatives of this compound improved cognitive function in animal models by modulating glycine levels in the brain .
  • Antidiabetic Effects : Another study indicated that compounds with similar structures exhibited significant reductions in blood glucose levels in diabetic rats through enzyme inhibition .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20?,22-,23?,24?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZYYMHUDULKQF-UXZNMMGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C(=C1)O[C@H]2C(C([C@@H](C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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